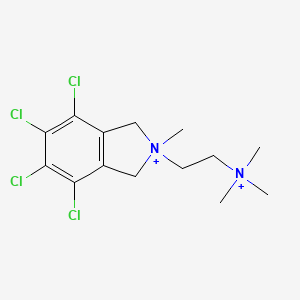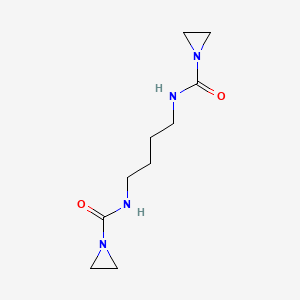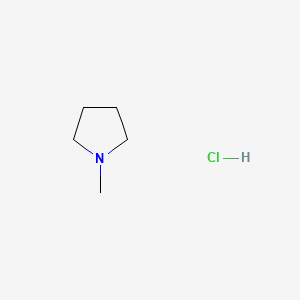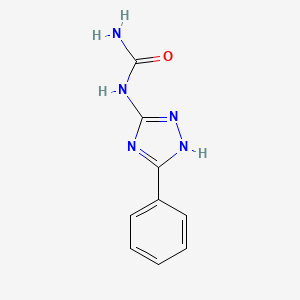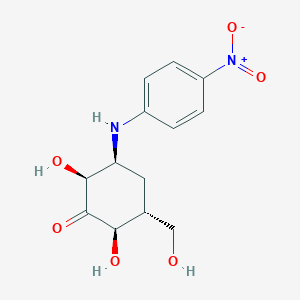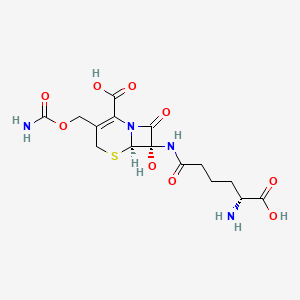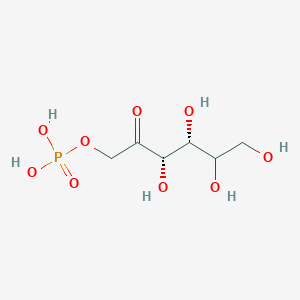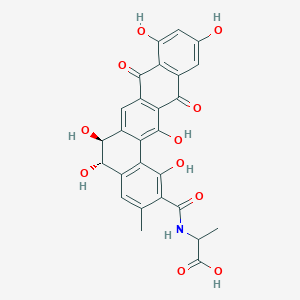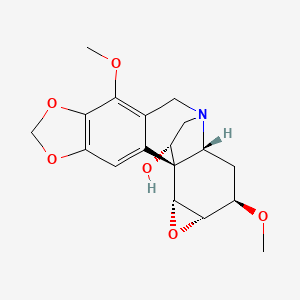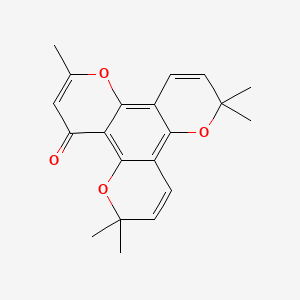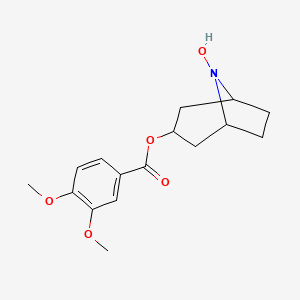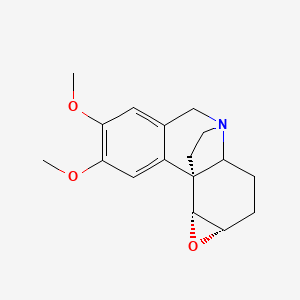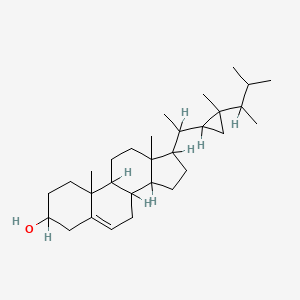
Gorgosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gorgosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H50O. It is a significant component of marine organisms, particularly sponges and algae. This compound is characterized by its unique structure, which includes a cyclopropyl ring fused to the sterol backbone, making it distinct from other sterols.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gorgosterol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydrogenation: To reduce double bonds in the precursor molecules.
Cyclopropanation: To introduce the cyclopropyl ring, a key feature of this compound.
Oxidation and Reduction: To achieve the desired hydroxyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine organisms. extraction and purification from these natural sources are the primary methods used. Techniques such as solvent extraction, chromatography, and crystallization are employed to isolate and purify the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various saturated sterols.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated sterols.
Substitution Products: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Gorgosterol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex sterols and steroids.
Biology: Studied for its role in the cell membranes of marine organisms and its impact on membrane fluidity and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of bioactive compounds and as a biomarker for marine pollution studies.
Mechanism of Action
The mechanism of action of Gorgosterol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport. Additionally, this compound may interact with specific proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Cholesterol: A well-known sterol with a similar structure but lacking the cyclopropyl ring.
Ergosterol: Found in fungi, similar in structure but with a different side chain.
Stigmasterol: A plant sterol with a similar backbone but different functional groups.
Uniqueness of Gorgosterol: this compound is unique due to its cyclopropyl ring, which is not present in most other sterols. This structural feature imparts distinct physical and chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
29782-65-8 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3 |
InChI Key |
YRPMZHRSQIFCLR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |
Key on ui other cas no. |
29782-65-8 |
Synonyms |
gorgosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


